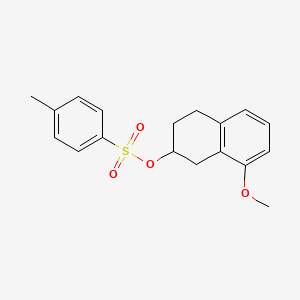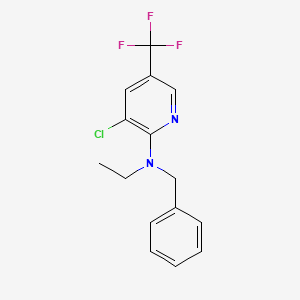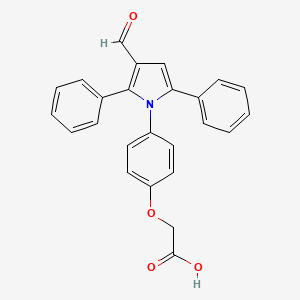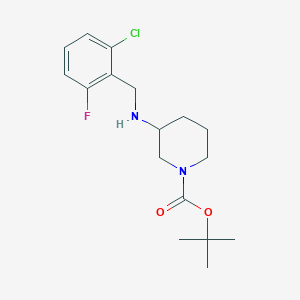![molecular formula C12H16N2 B11830910 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an azabicyclohexane ring. The presence of these structural elements contributes to its potential as a ligand for various biological receptors, making it a valuable target for drug development and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is catalyzed by palladium and provides high yields and diastereoselectivities . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . These methods are efficient and allow for the production of the compound on a gram scale.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its analgesic properties and potential use in treating chronic pain.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine exerts its effects involves its interaction with sigma receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of ion channels . The compound binds to these receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Phenylpiperidines: These compounds share a similar phenyl group and are also known to interact with sigma receptors.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure and is used in the synthesis of antiviral medications.
Uniqueness: 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its specific structural configuration, which provides high affinity and selectivity for sigma receptors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C12H16N2/c13-7-12-8-14-6-10(12)11(12)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2 |
InChI Key |
ZPBDAXLBVHSJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(CN1)CN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)

![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)


![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)



![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)

![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
